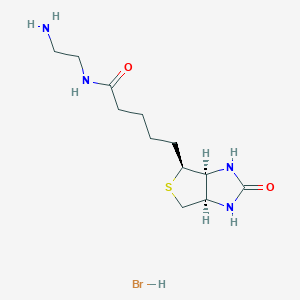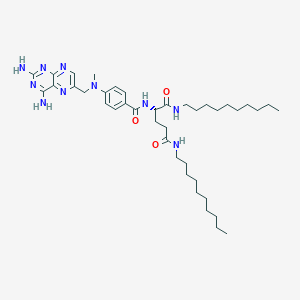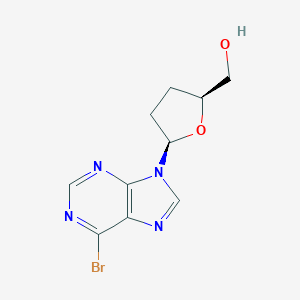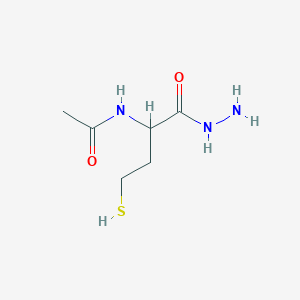
Biotin ethylenediamine hydrobromide
Übersicht
Beschreibung
Biotin ethylenediamine hydrobromide is a derivative of biotin, a water-soluble B-complex vitamin. This compound is widely used in biochemical research, particularly in the labeling of biomolecules. It is known for its high affinity binding to avidin and streptavidin, making it a valuable tool in various biological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of biotin ethylenediamine hydrobromide typically involves the reaction of biotin with ethylenediamine in the presence of hydrobromic acid. The process begins with the activation of biotin, followed by its conjugation with ethylenediamine. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to maintain consistency and purity. The final product is usually obtained as a white to off-white powder .
Analyse Chemischer Reaktionen
Types of Reactions: Biotin ethylenediamine hydrobromide primarily undergoes substitution reactions. It reacts with various functional groups such as carboxyl, phosphonyl, and carbonyl groups. These reactions are facilitated by the presence of the ethylenediamine moiety, which acts as a nucleophile .
Common Reagents and Conditions:
Reagents: Common reagents used in these reactions include N-hydroxysuccinimidyl esters, which react with primary amines.
Major Products: The major products formed from these reactions are biotinylated compounds, which are used in various biochemical assays and labeling techniques .
Wissenschaftliche Forschungsanwendungen
Biotin ethylenediamine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a coupling reagent for the biotinylation of DNA, carboxylic acids, and other biomolecules.
Medicine: In medical research, this compound is used in diagnostic assays and imaging techniques.
Industry: It is utilized in the manufacturing of diagnostic kits and reagents for various biochemical assays.
Wirkmechanismus
Biotin ethylenediamine hydrobromide exerts its effects through the high-affinity binding of biotin to avidin and streptavidin. This interaction is one of the strongest known non-covalent biological interactions. The binding is rapid and stable, making it ideal for various labeling and detection applications . The molecular targets include proteins and nucleic acids that have been biotinylated, allowing for their detection and analysis in various assays .
Vergleich Mit ähnlichen Verbindungen
- Biotin hydrazide
- N-Biotinyl-ethylenediamine trifluoroacetate salt
- 1-Biotinyl-3,6-dioxa-8-octaneamine hydrochloride
- N-(5-Aminopentyl)biotinamide trifluoroacetate salt
Comparison: Biotin ethylenediamine hydrobromide is unique due to its ethylenediamine moiety, which enhances its reactivity with various functional groups. This makes it more versatile compared to other biotin derivatives, which may have limited reactivity or stability under certain conditions .
Eigenschaften
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-aminoethyl)pentanamide;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O2S.BrH/c13-5-6-14-10(17)4-2-1-3-9-11-8(7-19-9)15-12(18)16-11;/h8-9,11H,1-7,13H2,(H,14,17)(H2,15,16,18);1H/t8-,9-,11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNZEZHLDUVMMU-GRIHUTHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCN)NC(=O)N2.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCN)NC(=O)N2.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BrN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70628730 | |
| Record name | N-(2-Aminoethyl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70628730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216299-38-6 | |
| Record name | N-(2-Aminoethyl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70628730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3R,3Ar,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] (Z)-3-[(R)-methylsulfinyl]prop-2-enoate](/img/structure/B149164.png)










![4-[4-(Trifluoromethoxy)phenoxy]piperidine](/img/structure/B149191.png)

